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Introduction

SHP504 is an allosteric inhibitor targeting the Src homology region 2 (SH2) domain-containing
protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine
phosphatase that plays a crucial role in cell signaling pathways, including the
RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[3][4][5] Dysregulation of SHP2
activity is implicated in various cancers, making it a compelling target for therapeutic
intervention.[5][6]

Confirming that a compound like SHP504 engages its intended target within a cellular context
is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful
biophysical method used to verify and quantify the interaction between a drug and its target
protein in intact cells.[7][8][9] The principle of CETSA is based on the ligand-induced thermal
stabilization of the target protein.[7][8] When a compound binds to its target protein, the
protein-ligand complex becomes more resistant to thermal denaturation. This stabilization can
be quantified by measuring the amount of soluble protein remaining after heat treatment.[7][8]

These application notes provide a detailed protocol for a Cellular Thermal Shift Assay (CETSA)
to assess the target engagement of SHP504 with SHP2.

SHP2 Signaling Pathway
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SHP2 is a key signaling node that integrates signals from multiple receptor tyrosine kinases
(RTKs) to downstream pathways. Upon growth factor binding, RTKs become phosphorylated,
creating docking sites for the SH2 domains of adaptor proteins like Grb2. SHP2 is recruited to
this complex and, upon activation, dephosphorylates specific substrates, leading to the
activation of the RAS-MAPK and other signaling cascades that promote cell proliferation,
survival, and differentiation.[3][4]
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Caption: SHP2 Signaling Pathway and Point of Inhibition by SHP504.
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Quantitative Data Summary

The following tables summarize the in vitro and cellular thermal shift data for known SHP2
allosteric inhibitors, which can be used as benchmarks for evaluating SHP504. The data is
compiled from published studies.[10]

Table 1: In Vitro Biochemical and Thermal Shift Data for SHP2 Inhibitors

Biochemical IC50 In Vitro ATm (°C) In Vitro ATm (°C)
Compound

(nM) vs. SHP2-WT vs. SHP2-E76K
SHP099 70 4.8 1.2
RMC-4550 30 7.0 2.3
Ex-57 100 7.0 2.3
SHP836 2500 19 0.9

Table 2: Cellular Thermal Shift Data for SHP2 Inhibitors

Compound Cellular ATm (°C) vs. Cellular ATm (°C) vs.
(Concentration) SHP2-WT SHP2-E76K

SHP099 (10 puM) 3.7 0

RMC-4550 (10 pM) 7.0 2.3

Ex-57 (10 uM) 7.0 2.3

SHP836 (50 M) 1.9 0.9

Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Workflow

The CETSA protocol involves treating cells with the compound of interest, subjecting the cells
to a heat challenge, lysing the cells, and then quantifying the amount of soluble target protein
remaining.
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Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
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Detailed CETSA Protocol for SHP504 Target
Engagement

This protocol is adapted from established methods for SHP2 inhibitors.[10][11][12]

. Cell Culture and Treatment:

Cell Line: HEK293T cells are commonly used for transient transfection of tagged SHP2.[10]
Other cancer cell lines endogenously expressing SHP2 can also be utilized.

Seeding: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
Compound Treatment:
o Prepare a stock solution of SHP504 in DMSO.

o Dilute SHP504 to the desired final concentrations (e.g., 0.1, 1, 10, 30 uM) in cell culture
media.

o Include a vehicle control (DMSO) at the same final concentration as the highest SHP504
concentration.

o Remove the old media from the cells and add the media containing SHP504 or vehicle.
o Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
. Heat Treatment:

Cell Harvesting: After incubation, detach the cells using a cell scraper (for adherent cells)
and resuspend them in PBS.

Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.

Thermal Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient
(e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Immediately cool the tubes on ice for 3
minutes.

. Cell Lysis and Fractionation:
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Lysis: Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each
PCR tube.

Freeze-Thaw Cycles: Subject the samples to three rapid freeze-thaw cycles using liquid
nitrogen and a 37°C water bath to ensure complete cell lysis.

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C
to pellet the precipitated proteins.

Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein
fraction.

. Protein Quantification and Analysis:

Protein Concentration Measurement: Determine the protein concentration of each
supernatant using a standard protein assay (e.g., BCA assay).

Western Blotting:

o Normalize the protein concentration for all samples.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Probe the membrane with a primary antibody specific for SHP2.

o Use a housekeeping protein (e.g., GAPDH, (-actin) as a loading control.

o Incubate with a corresponding HRP-conjugated secondary antibody.

o Visualize the protein bands using an enhanced chemiluminescence (ECL) detection
system.

Data Analysis:
o Quantify the band intensities using densitometry software.

o Normalize the SHP2 band intensity to the loading control.
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o Plot the normalized intensity of soluble SHP2 as a function of temperature for both
vehicle- and SHP504-treated samples.

o The resulting curves are the melting curves. The temperature at which 50% of the protein
is denatured is the melting temperature (Tm).

o The difference in Tm between the SHP504-treated and vehicle-treated samples (ATm)
represents the thermal stabilization induced by the compound, confirming target
engagement.

Alternative High-Throughput Method: In-Cell Western
Assay

For screening purposes, an In-Cell Western (ICW) assay can be adapted to provide a higher
throughput alternative to traditional Western blotting for CETSA.[2][10][13] This method
quantifies protein levels directly in fixed and permeabilized cells in a multi-well plate format.

Brief Protocol for In-Cell Western CETSA:

o Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and treat with SHP504
as described above.

e Heat Treatment: Place the entire plate in a pre-heated oven or on a thermal cycler with a
plate adapter for the heat challenge.

» Fixation and Permeabilization:

o Fix the cells with 4% paraformaldehyde in PBS.

o Permeabilize the cells with 0.1% Triton X-100 in PBS.
e Immunostaining:

o Block the cells with a suitable blocking buffer.

o Incubate with a primary antibody against SHP2.

o Incubate with a near-infrared (NIR) fluorescently labeled secondary antibody.
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o A second antibody against a housekeeping protein with a different NIR fluorophore can be
used for normalization.

e Imaging and Analysis:
o Scan the plate using an NIR imaging system (e.g., LI-COR Odyssey).
o Quantify the fluorescence intensity for SHP2 and the normalization protein in each well.

o Plot the normalized SHP2 signal against temperature to generate melting curves.

Conclusion

The Cellular Thermal Shift Assay is a robust and reliable method for confirming the direct
binding of SHP504 to its cellular target, SHP2. By providing quantitative data on target
engagement, CETSA is an invaluable tool in the preclinical development of SHP2 inhibitors,
helping to bridge the gap between in vitro potency and cellular efficacy. The protocols provided
herein offer a framework for researchers to implement this assay in their own laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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